4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate
Description
Properties
CAS No. |
355433-75-9 |
|---|---|
Molecular Formula |
C22H13BrN2O4 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H13BrN2O4/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)24-21)22(26)29-17-11-9-16(10-12-17)25(27)28/h1-13H |
InChI Key |
SPANVCAUPHQJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-(4-bromophenyl)quinoline: This can be achieved through the Friedländer synthesis, which involves the condensation of 4-bromoaniline with a suitable ketone in the presence of an acid catalyst.
Introduction of the 4-nitrophenyl group: This step involves the nitration of the quinoline derivative using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes . These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound is compared to analogues with modifications in:
- Ester groups (e.g., methyl, isopropyl, or substituted phenyl esters).
- Substituents on the quinoline core (e.g., methyl, methoxy, or halogen groups).
- Aromatic ring substituents (e.g., bromo, chloro, nitro, or methoxy groups).
Key differences in electronic, steric, and solubility properties are summarized below.
Table 1: Structural and Physical Properties of Selected Analogues
Electronic and Functional Group Impact
- Nitro Group (4-Nitrophenyl) :
- Chloro substituents offer similar electronic effects but lower molecular weight .
- Methoxy and Methyl Groups: Methoxy groups improve solubility via hydrogen bonding but reduce electrophilicity .
Biological Activity
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the compound's biological properties, particularly its antimicrobial and anticancer effects, supported by various studies and findings.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of quinoline derivatives, including 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate. This compound has shown moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is primarily attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. In vitro studies have demonstrated that this compound exhibits MIC values ranging from 10 ng/mL to 62 ng/mL against Staphylococcus aureus and other pathogens .
| Bacteria | MIC (ng/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 35 |
| Pseudomonas aeruginosa | 62 |
Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied, with promising results for 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate. This compound has been evaluated against several cancer cell lines.
- Cell Lines Tested : It has demonstrated cytotoxic effects on breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116) cell lines. The mechanism of action involves the induction of oxidative stress leading to DNA damage and apoptosis in cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
| HCT116 | 25 |
Case Studies
- Study on Antimicrobial Efficacy : A research study conducted by Mantoani et al. focused on the synthesis and evaluation of various quinoline derivatives, including the target compound. The study found that compounds similar to 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate exhibited significant antibacterial activity through DNA gyrase inhibition .
- Anticancer Evaluation : In a study published in ACS Omega, researchers synthesized several quinoline derivatives and tested their anticancer properties. The results indicated that the target compound effectively inhibited cell proliferation in MCF-7 and HepG2 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
